Mass Spectrometric Resolution: Ledipasvir-d6 vs. Unlabeled Ledipasvir
Ledipasvir-d6 (hydrochloride) exhibits a +6 Da mass shift relative to unlabeled Ledipasvir (m/z 889.04 vs. m/z 883.04 for [M+H]+). This mass difference ensures complete chromatographic and mass spectrometric resolution, a prerequisite for accurate isotope dilution mass spectrometry (IDMS) [1]. In contrast, unlabeled Ledipasvir co-elutes and shares the same precursor ion, rendering it analytically useless as an internal standard and preventing any quantitative correction for matrix effects or ionization variability [2].
| Evidence Dimension | Mass Difference and Chromatographic Resolution |
|---|---|
| Target Compound Data | Mass shift: +6 Da; Baseline resolution in MS (m/z 889.04 vs 883.04) [1] |
| Comparator Or Baseline | Unlabeled Ledipasvir (m/z 883.04) |
| Quantified Difference | +6 Da mass shift; Complete chromatographic co-elution of unlabeled Ledipasvir with target analyte, preventing MS differentiation |
| Conditions | LC-MS/MS analysis on triple quadrupole instruments using reverse-phase chromatography |
Why This Matters
This mass shift is the fundamental requirement for use as an SIL-IS; without it, quantitative bioanalysis of Ledipasvir is impossible, making Ledipasvir-d6 (hydrochloride) the essential comparator standard for any GLP-compliant or clinical pharmacokinetic study.
- [1] MedChemExpress. Ledipasvir-d6 (GS-5885-d6) - Product Datasheet, Cat. No.: HY-15602S. View Source
- [2] Jemal, M., et al. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. J. Pharm. Biomed. Anal. 2007, 43(2), 619-626. View Source
